molecular formula C13H14N2O3 B1613737 Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 723339-63-7

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1613737
M. Wt: 246.26 g/mol
InChI Key: VBAFPHAPTHNKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (OCH3) attached to it .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray refinements . This allows for the determination of electron density distribution, critical points, and other properties that are fundamental to understanding the nature of intra- and intermolecular charge transfer .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electron density distribution of (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one was determined by single-crystal X-ray refinements .

Scientific Research Applications

Antifungal Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Synthesis of novel vanillin-chalcones and their derivatives as antifungal agents .
  • Methods of Application: The compounds were synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives .
  • Results: Chalcone derivatives showed better activities than pyrazolines against all tested fungi. None of the compounds showed activity against the three Aspergillus spp. In contrast, most of the compounds showed moderate to high activities against three dermatophytes .

Green Synthesis of Silver Nanoparticles

  • Scientific Field: Nanotechnology
  • Application Summary: Investigation of in vitro toxicity and explores the biomedical utility of green-synthesized silver nanoparticles derived from ginger extract .
  • Methods of Application: Established protocols were employed to evaluate in vitro aspects such as antioxidant capacity, anti-inflammatory potential, and biocompatibility of the nanoparticles .
  • Results: The nanoparticles demonstrated remarkable efficacy in scavenging free radicals, as evidenced by an IC50 value of 6.83±0.47 µg/mL .

Cytotoxic Activity Against Breast Cancer

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Synthesis of a new hybrid compound using a linker mode approach. The potency of cytotoxic activity of the compound against breast cancer was studied .
  • Methods of Application: The compound was synthesized and its cytotoxic activity was studied in silico using computational approaches (molecular docking and MD simulation) .
  • Results: The results of the study are not specified in the source .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or spray, and to wash skin thoroughly after handling .

Future Directions

The future directions for research on similar compounds could involve developing multifunctional drugs and improving their activity . The novel scaffolds of triazole-pyrazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFPHAPTHNKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628469
Record name Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

CAS RN

723339-63-7
Record name Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Citations

For This Compound
1
Citations
L Nagarapu, HK Gaikwad, K Sarikonda, J Mateti… - European journal of …, 2010 - Elsevier
Several novel molecules, 1-(3′-(9H-carbazol-4-yloxy)-2′-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives 3a–g were synthesized and screened to evaluate their …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.